molecular formula C17H14ClN3O B12578605 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea CAS No. 581809-86-1

1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea

Cat. No.: B12578605
CAS No.: 581809-86-1
M. Wt: 311.8 g/mol
InChI Key: XEKDGMQDHSZCEB-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with a chlorine atom at the para position, an isoquinoline moiety, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with isoquinoline-5-amine in the presence of a base to form the intermediate 1-(4-chloro-benzyl)-isoquinoline. This intermediate is then reacted with an isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzyl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and interactions.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea stands out due to its unique combination of the isoquinoline and urea moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The compound belongs to a class of urea derivatives, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with isoquinoline derivatives, followed by urea formation. The structural characteristics of this compound contribute to its biological activities, particularly through interactions with various biological targets.

Biological Activities

This compound exhibits several biological activities, including:

1. Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . This suggests that the compound could be effective in treating bacterial infections.

2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors in this category are crucial for treating conditions like Alzheimer's disease. Compounds related to this compound have been evaluated for their AChE inhibitory activity, with some derivatives showing IC50 values comparable to established inhibitors .
  • Urease : Urease inhibitors are important in managing conditions like urinary tract infections. The compound has demonstrated strong inhibitory effects against urease, with IC50 values significantly lower than those of standard reference compounds .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Docking studies have revealed that the compound binds effectively to target proteins, influencing their activity and stability .
  • Pharmacokinetics : Studies involving bovine serum albumin (BSA) binding indicate that the compound has favorable pharmacokinetic properties, which may enhance its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Study ReferenceBiological ActivityKey Findings
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionSignificant AChE and urease inhibition with promising IC50 values.
AnticancerSome derivatives showed potential in inhibiting cancer cell proliferation.

Properties

CAS No.

581809-86-1

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C17H14ClN3O/c18-14-6-4-12(5-7-14)10-20-17(22)21-16-3-1-2-13-11-19-9-8-15(13)16/h1-9,11H,10H2,(H2,20,21,22)

InChI Key

XEKDGMQDHSZCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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